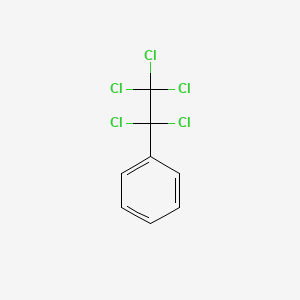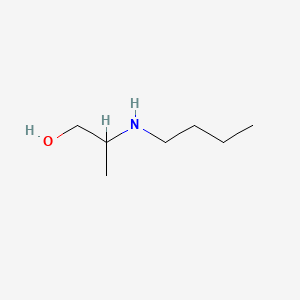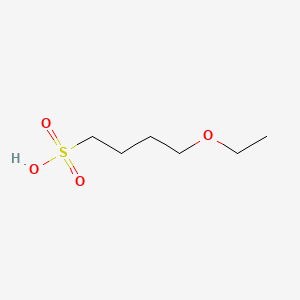
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride is a chemical compound with the molecular formula C9H10N4·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound consists of a pyrimidine ring attached to a pyridine ring through an imine linkage, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-aminopyrimidine and 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminopyrimidine is reacted with 4-pyridinecarboxaldehyde in an acidic medium, such as hydrochloric acid, to form the imine linkage.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity 2-aminopyrimidine and 4-pyridinecarboxaldehyde.
Reaction Optimization: Optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Purification and Isolation: Using techniques like crystallization, filtration, and drying to isolate the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to 1-(2-Pyrimidinyl)-4-pyridinamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, influencing their structure and function. In biological systems, it may inhibit or activate enzymes, alter gene expression, or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2-Pyrimidyl)piperazine: Another pyrimidine-containing compound with similar structural features but different biological activities.
2-(1-Piperazinyl)pyrimidine: Known for its use as a pharmaceutical intermediate.
1-(4-Pyridyl)piperazine: Used in the synthesis of various bioactive molecules.
Uniqueness
1-(2-Pyrimidinyl)-4-pyridinimine hydrochloride is unique due to its specific imine linkage between the pyrimidine and pyridine rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
29049-65-8 |
|---|---|
分子式 |
C9H9ClN4 |
分子量 |
208.65 g/mol |
IUPAC名 |
1-pyrimidin-2-ylpyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C9H8N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1-7,10H;1H |
InChIキー |
GPZJKKGNVIMTMV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)N2C=CC(=N)C=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)
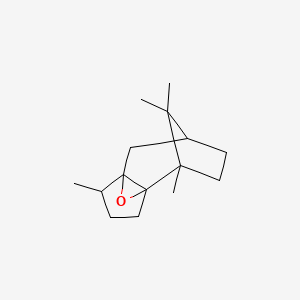
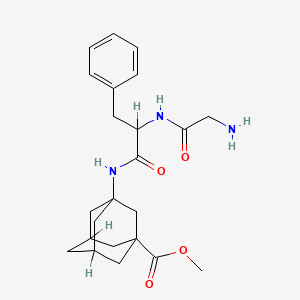
![5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12792148.png)

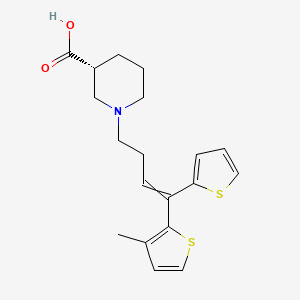
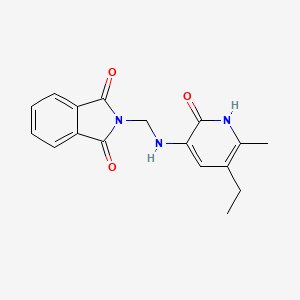
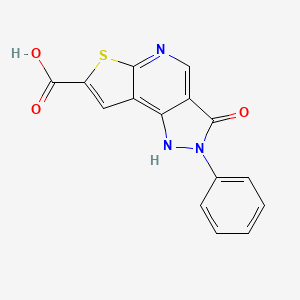
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)

